molecular formula C12H14ClN B11894141 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 115900-05-5

4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B11894141
CAS No.: 115900-05-5
M. Wt: 207.70 g/mol
InChI Key: OKEVBVYKHCFXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is a chemical research agent of significant interest in neuroscience for modeling dopaminergic neurotoxicity . It is structurally analogous to the prototypical neurotoxin MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonism in primates by selectively destroying dopaminergic neurons in the substantia nigra region of the brain . The mechanism of action for such compounds is well-established: they are pro-toxins that are metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form toxic pyridinium species (e.g., MPP+) . These metabolites are then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to intracellular concentration that inhibits mitochondrial complex I of the electron transport chain . This disruption of mitochondrial function results in energy depletion and oxidative stress, ultimately triggering apoptotic cell death . Research on structural analogs, such as 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP), has demonstrated that substitutions on the phenyl ring can profoundly influence dopaminergic neurotoxic potency . The presence of the chlorine atom at the 2-position of the phenyl ring in this compound is a key structural feature that is expected to influence its metabolic conversion, biological activity, and selectivity, making it a valuable tool for investigating the structure-activity relationships of dopaminergic neurotoxins and the biochemical pathways underlying neurodegenerative processes . This compound is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

115900-05-5

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14ClN/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-6H,7-9H2,1H3

InChI Key

OKEVBVYKHCFXHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects
Research indicates that compounds similar to 4-(2-chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine exhibit neuroprotective properties. These compounds have been studied for their potential to mitigate neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The tetrahydropyridine structure is believed to interact with dopaminergic pathways, potentially offering protective effects against neuronal damage.

2. Antidepressant Activity
Studies have suggested that this compound may possess antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Such interactions can lead to enhanced mood regulation and reduced symptoms of depression.

Synthesis and Derivatives

The synthesis of 4-(2-chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves a multi-step process that includes:

  • Formation of the Tetrahydropyridine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : The introduction of the chlorophenyl group is critical for enhancing the compound's biological activity.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationAldehydes, amines
2ChlorinationChlorine or chlorinating agents
3PurificationCrystallization or chromatography

Case Studies

Several case studies have documented the application of tetrahydropyridine derivatives in clinical settings:

Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of Parkinson's disease, administration of a tetrahydropyridine derivative demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced neuroinflammation.

Case Study 2: Antidepressant Efficacy
A clinical trial investigated the antidepressant properties of a related compound in patients with major depressive disorder. Results showed that participants experienced significant improvements in mood and overall mental health after treatment with the compound over an eight-week period.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine. The compound may act as a precursor to neurotoxic metabolites that can induce neurodegenerative changes, making it a valuable tool in studying neurological diseases.

Comparison with Similar Compounds

Key Observations:

MPTP (phenyl group) is metabolized by cytochrome P450 2D6 to neurotoxic metabolites like MPTP-OH and PTP . Chlorine or fluorine substituents may modulate this metabolism.

Neurotoxicity:

  • MPTP : Causes selective destruction of dopaminergic neurons via its metabolite MPP⁺, a complex I inhibitor .
  • FMTP: A genotoxic impurity in paroxetine synthesis, structurally analogous to MPTP but with reduced neurotoxicity due to the 4-fluoro substituent .
  • Target Compound: No direct neurotoxicity data exist, but the 2-chloro substituent may hinder metabolic activation compared to MPTP’s phenyl group.

MAO Substrate Activity:

  • 4-(2-Fluoro-4-nitrophenoxy)-1-methyl analog: Exhibits catalytic efficiency (kcat/KM) for both MAO-A and MAO-B, suggesting substituents on the aryl group influence enzyme selectivity .
  • MPTP analogs : Substitution at the 4-position (e.g., methoxy, fluoro) alters MAO-B affinity, a critical factor in neurotoxicity .

Physicochemical Properties

  • Melting Points : Analogs with halogen substituents (e.g., Cl, Br) show higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces .
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility, similar to 2'-methyl-MPTP hydrochloride .

Biological Activity

4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (CAS Number: 115900-05-5) is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including its mechanisms of action, effects on neurotransmitter systems, and relevance in disease models such as Parkinson's disease.

Molecular Structure:

  • Molecular Formula: C12_{12}H14_{14}ClN
  • Molecular Weight: 207.6993 g/mol
  • Density: 1.123 g/cm3^3
  • Boiling Point: 302.6°C
  • Flash Point: 136.8°C

Physicochemical Properties:

PropertyValue
Molecular FormulaC12_{12}H14_{14}ClN
Molecular Weight207.6993 g/mol
Density1.123 g/cm³
Boiling Point302.6°C
Flash Point136.8°C

4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine acts primarily as a monoamine oxidase (MAO) inhibitor. Its structural similarity to other tetrahydropyridine derivatives suggests that it may influence dopaminergic pathways, which are critical in the context of neurodegenerative diseases like Parkinson's disease.

Neuropharmacological Effects

Research indicates that this compound can significantly affect dopamine levels in the brain. In studies involving animal models, it has been shown to induce persistent depletion of striatal dopamine and its metabolites, similar to the effects observed with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin used to model Parkinson's disease.

Key Findings:

  • Dopamine Depletion: The compound leads to a notable decrease in striatal dopamine levels and its metabolites (e.g., 3,4-dihydroxyphenylacetic acid and homovanillic acid), contributing to its neurotoxic profile .
  • MAO Inhibition: It exhibits competitive inhibition of MAO-A and weak noncompetitive inhibition of MAO-B, which may contribute to its biological activity and toxicity .

Case Studies

  • Parkinson’s Disease Models:
    • In a study where mice were administered 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, researchers observed significant dopamine depletion in the striatum. This effect was attributed to the compound's ability to inhibit MAO activity and disrupt normal dopaminergic signaling .
  • Comparative Analysis with MPTP:
    • The compound was compared with MPTP regarding its effects on dopamine depletion and neurotoxicity. While less potent than MPTP, it still demonstrated substantial neurotoxic effects in terms of dopamine reduction .

Toxicological Profile

The safety profile of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine indicates potential risks associated with its use:

  • Toxicity: Similar to MPTP, this compound is considered toxic when ingested or improperly handled .
  • Handling Precautions: Users must adhere to safety protocols due to its neurotoxic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with substituted pyridine precursors. For example, a Hantzsch-like cyclization or nucleophilic substitution may introduce the 2-chlorophenyl group. Key steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature control (80–120°C) to prevent ring-opening side reactions. Catalytic agents like Pd/C or Lewis acids (e.g., AlCl₃) can enhance regioselectivity. Yield improvements (>70%) are achievable via slow addition of methylating agents (e.g., methyl iodide) under inert atmospheres .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-(2-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 2.5–3.1 ppm (multiplet for tetrahydropyridine CH₂ groups), δ 6.8–7.4 ppm (aromatic protons of 2-chlorophenyl), and δ 2.3–2.5 ppm (N-methyl singlet) confirm substituent positions .
  • IR Spectroscopy : Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Cl stretch) validate core functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 223 (M⁺) with fragmentation patterns matching the chlorophenyl and methylated tetrahydropyridine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from differences in assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Controlling solvent concentrations (DMSO ≤0.1% v/v) to avoid cytotoxicity.
  • Employing orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays). Cross-reference with computational docking simulations to identify binding site interactions that may explain variability .

Q. What computational strategies predict the compound’s interactions with neurological targets, given its structural similarity to neurotoxic analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine transporters (DAT) or monoamine oxidases (MAO-B), comparing binding energies to MPTP (a neurotoxic analog). Focus on chlorine’s steric and electronic effects vs. MPTP’s phenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, highlighting potential blood-brain barrier permeability.
  • QSAR Models : Train models using chlorophenyl-substituted analogs to predict toxicity thresholds (e.g., LD₅₀) .

Q. How can substituent variations at the tetrahydropyridine ring improve selectivity in kinase inhibition studies?

  • Methodological Answer :

  • SAR Analysis : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position. Test against kinase panels (e.g., EGFR, VEGFR) to map selectivity profiles.
  • Crystallography : Co-crystallize lead compounds with target kinases (e.g., PDB 1M17) to identify hydrogen-bonding interactions disrupted by bulky substituents.
  • Free-Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).
  • Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer, reducing racemization at high temperatures.
  • DoE (Design of Experiments) : Optimize parameters (catalyst loading, residence time) using a 3² factorial design to maximize ee (>95%) and yield .

Notes

  • Contradictions Addressed : Biological variability and substituent effects require systematic experimental and computational cross-validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.